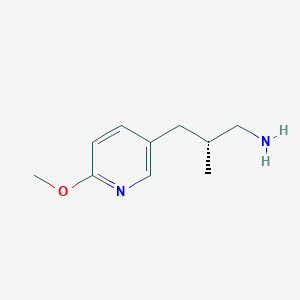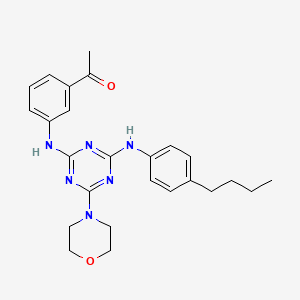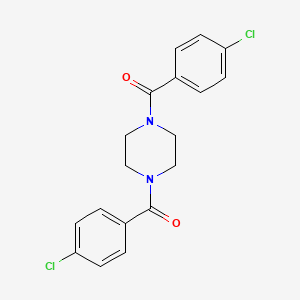![molecular formula C11H13N B2745334 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] CAS No. 1304598-29-5](/img/structure/B2745334.png)
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]” is a chemical compound with the molecular formula C11H14ClN . It is a brown-yellow solid .
Molecular Structure Analysis
The InChI code for “2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]” is 1S/C11H13N.ClH/c1-2-4-10-9 (3-1)11 (5-6-11)7-8-12-10;/h1-4,12H,5-8H2;1H . This indicates that the molecule consists of a cyclopropane ring fused with a quinoline ring.Physical And Chemical Properties Analysis
“2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-quinoline]” is a brown-yellow solid . It has a molecular weight of 195.69 .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The synthesis and chemical transformation of spiro[cyclopropane-1,3′-oxindole]-2-carboxylic acid and its derivatives, including the cyclopropa[c]quinoline-7b-carboxylic acid, utilize diastereoselective cyclopropanation reactions. This process is significant for producing novel compounds with potential biological activities, as indicated by their complex molecular structures (Yong et al., 2007). Similarly, N-functionalized spirodihydroquinolines exhibit unique transformations in strong acid media, leading to products with distinct pharmacological potentials (Kouznetsov et al., 2003).
Conformational Analysis
Research on the conformational preferences of compounds such as 2,2-dichloro-1'-formyl-3',4'-dihydrospiro[cyclopropane-1,2'(1'H)-quinoline] sheds light on the rotational barriers around amide C–N bonds. These studies are crucial for understanding the molecular behavior that could influence the pharmacological properties of related compounds (Suezawa et al., 1983).
Photophysical and Biological Properties
The photophysical studies of spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] demonstrate significant emission properties, suggesting their application in developing optical materials or biological markers (Silva et al., 2021). Furthermore, the biological evaluation of 7-amine-spiro[chromeno[4,3-b]quinoline-6,1′-cycloalkanes] as tacrine hybrids highlights their potential in addressing neurological disorders through inhibition of acetylcholinesterase (AChE) (Bonacorso et al., 2015).
Chemical Transformations
The palladium(0)-catalyzed functionalization of cyclopropane C–H bonds for synthesizing quinoline and tetrahydroquinoline derivatives showcases advanced methods in organic synthesis that enable the creation of complex molecules potentially useful in various chemical and pharmacological studies (Rousseaux et al., 2012).
Novel Synthesis Approaches
Innovative methods for synthesizing dihydrospiro[(1H)quinoline-2,1′-cyclohexane] derivatives through internal Friedel‐Crafts alkene alkylation provide new pathways for accessing structurally complex spirocyclic compounds. These synthetic strategies are pivotal for expanding the chemical space of spirocyclic quinolines with potential application in drug discovery and development (Kouznetsov et al., 2005).
Eigenschaften
IUPAC Name |
spiro[2,3-dihydro-1H-quinoline-4,1'-cyclopropane] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-4-10-9(3-1)11(5-6-11)7-8-12-10/h1-4,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHFVUIJOYMULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CCNC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-quinoline] | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2745251.png)

![3-methyl-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2745255.png)
![N1-(2-morpholinoethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2745256.png)


![{[(3,4-Diethoxyphenyl)sulfonyl]amino}acetic acid](/img/structure/B2745264.png)
![2-Chloro-1-[4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2745265.png)


![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2745268.png)
![1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2745269.png)
![2-[(4-Ethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2745271.png)
![1-(3-Chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745274.png)